molecular formula C16H11ClF3N7O B2884465 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one CAS No. 338412-01-4

5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one

Katalognummer: B2884465
CAS-Nummer: 338412-01-4
Molekulargewicht: 409.76
InChI-Schlüssel: ZMUVVTZGVJGKCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring a pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one core, substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group linked via an ethylamino bridge. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or enzyme modulation .

Eigenschaften

IUPAC Name

8-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N7O/c17-10-6-9(16(18,19)20)7-23-12(10)21-4-5-26-13-11(2-1-3-22-13)27-8-24-25-14(27)15(26)28/h1-3,6-8H,4-5H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUVVTZGVJGKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C3=NN=CN23)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4(5H)-one , often referred to in literature as a triazole derivative, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that incorporates multiple pharmacophores, including a pyridine ring and a triazole moiety. The presence of the trifluoromethyl and chloro substituents enhances its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to bactericidal effects against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The triazole scaffold is known for its antifungal properties, acting by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Studies have highlighted its effectiveness against various fungal strains, including Candida albicans and Aspergillus species .
  • Anticancer Properties : Research indicates that derivatives of triazoles can exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's structure suggests potential for further development in anticancer therapies .

Biological Activity Summary

Activity Type Target/Effect References
AntibacterialInhibits DNA gyrase and topoisomerase IV ,
AntifungalInhibits ergosterol synthesis
AnticancerCytotoxic effects on MCF-7 and HCT-116 cell lines ,

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL for certain derivatives. This highlights its potential as a lead compound in antibiotic development .
  • Antifungal Activity : In another investigation, the compound exhibited significant antifungal activity against Candida albicans, with an MIC comparable to established antifungal agents. This positions it as a promising candidate for treating fungal infections resistant to current therapies .
  • Cytotoxicity in Cancer Models : A series of experiments demonstrated that the compound significantly reduced cell viability in MCF-7 cells with IC50 values under 20 µM. This suggests that modifications to the triazole core could enhance its anticancer efficacy further .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several triazolo- and pyridinyl-containing derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents Molecular Formula Melting Point (°C) Bioactivity Notes (if available) Reference
Target Compound Pyrido-triazolo-pyrazinone 3-Chloro-5-(trifluoromethyl)pyridinyl, ethylamino linker C₁₈H₁₂ClF₃N₈O N/A Inferred kinase inhibition potential
(6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-yl)-methanone (41) Triazolo-pyridine Methoxy, trifluoromethylphenyl C₂₃H₂₀F₃N₃O₂ 147–152 Retinol-binding protein 4 antagonist
(6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)(hexahydrocyclopenta[c]pyrrol-yl)-methanone (43) Triazolo-pyridine Trifluoromethyl, trifluoromethylphenyl C₂₂H₁₇F₆N₃O 154–156 Enhanced metabolic stability
5-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK80) Pyrazolo-pyrimidinone 3,5-Bis(trifluoromethyl)phenyl, 2-chlorophenyl C₂₁H₁₁ClF₆N₃O N/A Not specified; kinase-targeted design
2-[(4-Chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Triazolo-pyrimidine 4-Chlorobenzylthio, isopropyl C₁₅H₁₅ClN₄OS N/A Insecticidal activity (inferred)
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole Triazolo-pyridine + oxadiazole Chloromethyl, ethyl-oxadiazole C₁₁H₁₀ClN₅O N/A Reactivity in covalent binding

Key Observations

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound and compound 43 likely improves metabolic stability and membrane permeability compared to methoxy or ethoxy analogs (e.g., compound 41) .

Structural Diversity: The pyrazolo-pyrimidinone core in MK80 and the oxadiazole-triazolo hybrid in demonstrate how core modifications influence solubility and reactivity.

Synthetic Accessibility :

  • Compounds like 41–43 are synthesized via coupling reactions (e.g., HBTU-mediated amidation), suggesting the target compound could be derived similarly. The chloro and trifluoromethyl groups may require specialized reagents (e.g., chloropyridines or trifluoromethylation agents) .

Research Findings and Implications

  • Kinase Inhibition : The trifluoromethyl and chloro groups in the target compound are common in kinase inhibitors (e.g., imatinib derivatives), suggesting possible ATP-competitive binding .
  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, as seen in compound 43 , which could translate to longer half-lives for the target compound.
  • Synthetic Challenges: Introducing the ethylamino bridge between pyridinyl and triazolo-pyrazinone moieties may require multi-step protocols, as in ’s amidation strategies .

Q & A

Basic: What synthetic routes are commonly employed to construct the pyrido-triazolo-pyrazinone core of this compound?

The pyrido-triazolo-pyrazinone scaffold is typically synthesized via condensation reactions between pyridine derivatives and heterocyclic intermediates. A key method involves:

  • Step 1 : Reacting 3-chloro-5-(trifluoromethyl)-2-aminopyridine with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under basic conditions (e.g., triethylamine) to form a dithiazole intermediate .
  • Step 2 : Coupling the intermediate with ethylenediamine-functionalized pyrazine derivatives under controlled temperatures (60–80°C) to cyclize into the triazolo-pyrazinone ring .
    Critical parameters : Solvent choice (e.g., dichloromethane or THF), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:Appel salt).

Advanced: How can researchers optimize reaction yields when introducing the 3-chloro-5-(trifluoromethyl)pyridinyl substituent?

Yields are highly sensitive to substituent positioning and electronic effects . For example:

  • Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring reduce nucleophilicity, necessitating longer reaction times (24–48 hours) .
  • Steric hindrance from the chloro group at the 3-position requires precise temperature control (70–80°C) to avoid side reactions.
Substituent Yield (%) Optimal Conditions
3-Cl, 5-CF₃72–8580°C, 24h, THF
2-Cl, 5-CF₃45–6070°C, 36h, DCM

Troubleshooting : Use excess Appel salt (1.5 eq) and monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regioselectivity of the triazolo-pyrazinone ring. The pyridinyl protons resonate at δ 8.2–8.5 ppm, while the ethylenediamine bridge appears as a triplet at δ 3.7–4.1 ppm .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 480.0528).
  • X-ray crystallography : Resolve ambiguities in fused-ring stereochemistry (e.g., dihedral angles between pyridine and triazole rings) .

Advanced: How can researchers address discrepancies in NMR data during structural elucidation?

Discrepancies often arise from dynamic rotational isomerism in the ethylenediamine linker or proton exchange in polar solvents. Solutions include:

  • Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify coalescence points for overlapping signals .
  • Deuterated solvents : Use DMSO-d₆ to stabilize exchangeable protons (e.g., NH groups).
  • 2D-COSY/HMBC : Map coupling between the pyridinyl and triazolo protons to confirm connectivity .

Basic: What in vitro assays are suitable for evaluating biological activity?

  • Kinase inhibition assays : Test against Aurora kinase or CDK2 due to structural similarity to pyrido-pyrimidine inhibitors .
  • Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations of 1–50 µM .
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Advanced: How to design analogs to improve metabolic stability without compromising potency?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with a cyano or sulfonamide group to enhance metabolic resistance .
  • Ring modifications : Replace pyrido-triazolo-pyrazinone with pyrazolo-triazolo-pyrimidine to reduce hepatic clearance .
    Example SAR :
Modification Potency (IC₅₀) t₁/₂ (human microsomes)
Parent compound12 nM0.8 h
CF₃ → CN15 nM2.1 h
Pyrido → Pyrazolo18 nM3.5 h

Basic: What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of Aurora kinase (PDB: 4UYE) to identify key interactions (e.g., hydrogen bonds with Glu211 and hydrophobic contacts with Leu139) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .

Advanced: How to resolve low reproducibility in scaled-up synthesis?

  • Purification challenges : Use preparative HPLC (C18 column, 70% MeCN/water) to isolate the product from regioisomeric byproducts .
  • Batch variability : Pre-dry reagents (e.g., Appel salt) over molecular sieves to minimize moisture-induced side reactions .

Basic: What safety precautions are required when handling this compound?

  • Toxicity : Wear nitrile gloves and safety goggles due to potential cytotoxicity .
  • Storage : Keep under argon at −20°C to prevent degradation .

Advanced: How to analyze contradictory bioactivity data across cell lines?

  • Mechanistic studies : Perform Western blotting to confirm target engagement (e.g., phosphorylation of histone H3 for Aurora kinase inhibition) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.